Cas no 133324-02-4 (2'-Deoxy-5'-O-DMT-2'-fluoro-5-methyluridine)

2'-Deoxy-5'-O-DMT-2'-fluoro-5-methyluridine Chemical and Physical Properties
Names and Identifiers
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- 2'-Deoxy-5'-o-dmt-2'-fluoro-5-methyluridine
- 1-[(2R,3R,4R,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione
- 2'-Deoxy-5'-O-DMT-2'-fluoro-5-methyluridine
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- Inchi: 1S/C31H31FN2O7/c1-19-17-34(30(37)33-28(19)36)29-26(32)27(35)25(41-29)18-40-31(20-7-5-4-6-8-20,21-9-13-23(38-2)14-10-21)22-11-15-24(39-3)16-12-22/h4-17,25-27,29,35H,18H2,1-3H3,(H,33,36,37)/t25-,26-,27-,29-/m1/s1
- InChI Key: RWIIURMGSYIIES-LTGLEFCMSA-N
- SMILES: F[C@H]1[C@H](N2C(NC(C(C)=C2)=O)=O)O[C@H](COC(C2C=CC=CC=2)(C2C=CC(=CC=2)OC)C2C=CC(=CC=2)OC)[C@H]1O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 41
- Rotatable Bond Count: 9
- Complexity: 917
- Topological Polar Surface Area: 107
2'-Deoxy-5'-O-DMT-2'-fluoro-5-methyluridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D233068-10mg |
2'-Deoxy-5'-O-DMT-2'-fluoro-5-methyluridine |
133324-02-4 | 10mg |
$ 50.00 | 2022-06-05 | ||
A2B Chem LLC | AE62872-1g |
2'-Deoxy-5'-o-dmt-2'-fluoro-5-methyluridine |
133324-02-4 | 1g |
$713.00 | 2024-04-20 | ||
A2B Chem LLC | AE62872-250mg |
2'-Deoxy-5'-o-dmt-2'-fluoro-5-methyluridine |
133324-02-4 | 250mg |
$319.00 | 2024-04-20 | ||
A2B Chem LLC | AE62872-2g |
2'-Deoxy-5'-o-dmt-2'-fluoro-5-methyluridine |
133324-02-4 | 2g |
$1225.00 | 2024-04-20 | ||
A2B Chem LLC | AE62872-100mg |
2'-Deoxy-5'-o-dmt-2'-fluoro-5-methyluridine |
133324-02-4 | 100mg |
$219.00 | 2024-04-20 | ||
A2B Chem LLC | AE62872-500mg |
2'-Deoxy-5'-o-dmt-2'-fluoro-5-methyluridine |
133324-02-4 | 500mg |
$475.00 | 2024-04-20 | ||
TRC | D233068-100mg |
2'-Deoxy-5'-O-DMT-2'-fluoro-5-methyluridine |
133324-02-4 | 100mg |
$ 160.00 | 2022-06-05 | ||
Chemenu | CM360972-1g |
5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-2'-fluoro-5-methyluridine |
133324-02-4 | 95%+ | 1g |
$2096 | 2024-08-02 | |
TRC | D233068-50mg |
2'-Deoxy-5'-O-DMT-2'-fluoro-5-methyluridine |
133324-02-4 | 50mg |
$ 95.00 | 2022-06-05 |
2'-Deoxy-5'-O-DMT-2'-fluoro-5-methyluridine Related Literature
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Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
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Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
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Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
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Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
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Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
Additional information on 2'-Deoxy-5'-O-DMT-2'-fluoro-5-methyluridine
Professional Introduction to Compound with CAS No. 133324-02-4 and Product Name: 2'-Deoxy-5'-O-DMT-2'-fluoro-5-methyluridine
The compound with the CAS number 133324-02-4 and the product name 2'-Deoxy-5'-O-DMT-2'-fluoro-5-methyluridine represents a significant advancement in the field of nucleoside chemistry and pharmaceutical research. This compound, characterized by its unique structural modifications, has garnered considerable attention due to its potential applications in medicinal chemistry and therapeutic development.
At the core of this compound's structure lies a modified uridine backbone, which is a fundamental component in the synthesis of nucleoside analogs. The presence of a 2'-fluoro group and a 5-methyl substituent introduces specific electronic and steric properties that enhance its biological activity. These modifications are particularly noteworthy because they can influence the compound's metabolic stability, binding affinity to biological targets, and overall pharmacokinetic profile.
Recent research has highlighted the importance of nucleoside analogs in the development of antiviral and anticancer agents. The 2'-Deoxy-5'-O-DMT-2'-fluoro-5-methyluridine structure exemplifies how strategic modifications can lead to compounds with improved efficacy and reduced side effects. For instance, the 2'-fluoro substitution has been shown to enhance resistance against enzymatic degradation, thereby prolonging the compound's half-life in vivo. This characteristic is particularly relevant in the context of antiviral therapies, where sustained drug availability is crucial for achieving therapeutic outcomes.
The 5-methyl group at the 5-position of the uridine ring further contributes to the compound's unique pharmacological properties. This modification can affect both the solubility and bioavailability of the molecule, making it more suitable for oral administration or other routes of delivery. Additionally, such structural features have been associated with increased binding affinity to certain enzymes and receptors, which could be exploited for targeted therapeutic interventions.
In the realm of medicinal chemistry, the synthesis of nucleoside analogs often involves complex multi-step reactions that require precise control over reaction conditions and reagent selection. The preparation of 2'-Deoxy-5'-O-DMT-2'-fluoro-5-methyluridine exemplifies these challenges, as it necessitates careful optimization to ensure high yield and purity. Advances in synthetic methodologies, such as transition-metal-catalyzed reactions and enzymatic approaches, have made it possible to produce these complex molecules with greater efficiency and scalability.
One of the most exciting applications of this compound is in the field of antiviral research. Viruses such as influenza and hepatitis B rely on host cellular machinery for replication, making nucleoside analogs an attractive class of antiviral agents. The structural features of 2'-Deoxy-5'-O-DMT-2'-fluoro-5-methyluridine make it a promising candidate for inhibiting viral polymerases by mimicking natural nucleosides or by interfering with critical enzymatic steps. Preliminary studies have suggested that this compound exhibits potent activity against several viral strains, highlighting its potential as a lead compound for further development.
Moreover, the compound's design aligns with current trends in drug discovery towards more selective and less toxic therapies. By incorporating specific structural motifs that enhance target specificity while minimizing off-target effects, researchers aim to develop drugs that are both effective and well-tolerated by patients. The 2'-fluoro and 5-methyl groups in 2'-Deoxy-5'-O-DMT-2'-fluoro-5-methyluridine are prime examples of such design principles, as they contribute to improved selectivity without compromising efficacy.
Another area where this compound shows promise is in oncology research. Certain cancers are characterized by altered nucleotide metabolism or overexpression of specific enzymes involved in DNA synthesis. Nucleoside analogs can disrupt these pathways by inhibiting key enzymes or by substituting natural nucleosides in DNA/RNA replication processes. The unique structural features of 2'-Deoxy-5'-O-DMT-2'-fluoro-5-methyluridine make it a versatile scaffold for developing novel anticancer agents that target these dysregulated pathways.
The synthesis and characterization of this compound also highlight advancements in analytical techniques that are essential for understanding its biological activity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have played a crucial role in elucidating its structure-function relationships. These tools provide insights into how structural modifications influence molecular interactions with biological targets, which is critical for optimizing drug design.
In conclusion, 2'-Deoxy-5'-O-DMT-2'-fluoro-5-methyluridine represents a significant contribution to nucleoside chemistry and pharmaceutical research. Its unique structural features offer potential applications in antiviral and anticancer therapies, while its synthetic challenges underscore the ongoing advancements in chemical methodologies. As research continues to uncover new biological targets and therapeutic strategies, compounds like this will remain at the forefront of drug discovery efforts aimed at improving human health.
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